molecular formula C20H21N3O3 B10967499 N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10967499
M. Wt: 351.4 g/mol
InChI Key: DTGAXXQHROGINS-UHFFFAOYSA-N
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Description

  • N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound with a complex structure. It falls within the class of amides and contains both aromatic and aliphatic moieties.
  • The compound’s systematic name provides insight into its structure: the butan-2-yl group (a branched alkyl chain) is attached to the nitrogen atom of an acetamide, and the phenoxy group is further substituted with a 1,2,4-oxadiazole ring.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. research and development efforts may explore efficient and scalable routes.

  • Chemical Reactions Analysis

      Reactivity: N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example

      Major Products: The products would vary based on the specific reaction. Potential products include derivatives of the starting compound or its intermediates.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and novel reactions.

      Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or use as a chemical probe.

      Industry: Explore applications in materials science, such as polymers or coatings.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research would be needed to elucidate its effects.
    • Hypothetically, it could interact with cellular receptors, enzymes, or signaling pathways due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, we can compare it to related structures

      Uniqueness: N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide’s uniqueness lies in its combination of diverse functional groups.

    Remember that this information is based on existing knowledge up to my last update in 2021 For the most current research, consult scientific literature or databases

    Properties

    Molecular Formula

    C20H21N3O3

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    N-butan-2-yl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

    InChI

    InChI=1S/C20H21N3O3/c1-3-14(2)21-18(24)13-25-17-11-9-16(10-12-17)20-22-19(23-26-20)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,21,24)

    InChI Key

    DTGAXXQHROGINS-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3

    Origin of Product

    United States

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